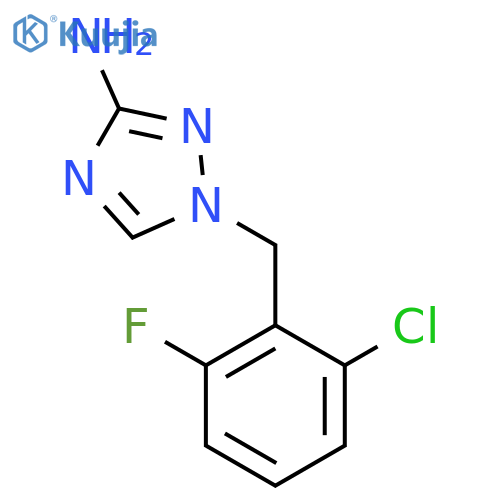Cas no 832738-10-0 (1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)

832738-10-0 structure
商品名:1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
CAS番号:832738-10-0
MF:C9H8ClFN4
メガワット:226.638023376465
MDL:MFCD04968766
CID:3058511
PubChem ID:7017402
1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloro-6-fluoro-benzyl)-1 H -[1,2,4]triazol-3-ylamine
- 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
- STK312522
- 1-[(2-chloro-6-fluoro-phenyl)methyl]-1,2,4-triazol-3-amine
- 832738-10-0
- EN300-229262
- CS-0268975
- 1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- AKOS000307624
- 1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-amine
- 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,4]triazol-3-ylamine
- 1-(2-Chloro-6-fluorobenzyl)-1,2-dihydro-3h-1,2,4-triazol-3-imine
- DTXSID001186788
- DB-017088
- BBL038767
- MFCD04968766
- 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine
-
- MDL: MFCD04968766
- インチ: InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
- InChIKey: KDFPXBZARAYDLS-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(CN2C=NC(=N)N2)C(=C1)F)Cl
計算された属性
- せいみつぶんしりょう: 226.0421521Da
- どういたいしつりょう: 226.0421521Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 56.7Ų
1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-229262-0.25g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 0.25g |
$189.0 | 2024-06-20 | |
| Enamine | EN300-229262-0.1g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-229262-0.05g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 0.05g |
$89.0 | 2024-06-20 | |
| Fluorochem | 030301-5g |
1-(2-Chloro-6-fluoro-benzyl)-1 H -[1,2,4]triazol-3-ylamine |
832738-10-0 | 5g |
£782.00 | 2022-02-28 | ||
| Enamine | EN300-229262-1g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 1g |
$381.0 | 2023-09-15 | ||
| Enamine | EN300-229262-10g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 10g |
$1860.0 | 2023-09-15 | ||
| Enamine | EN300-229262-5.0g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 5.0g |
$1038.0 | 2024-06-20 | |
| Enamine | EN300-229262-0.5g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 0.5g |
$297.0 | 2024-06-20 | |
| Enamine | EN300-229262-10.0g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 10.0g |
$1860.0 | 2024-06-20 | |
| Fluorochem | 030301-250mg |
1-(2-Chloro-6-fluoro-benzyl)-1 H -[1,2,4]triazol-3-ylamine |
832738-10-0 | 250mg |
£144.00 | 2022-02-28 |
1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine 関連文献
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
832738-10-0 (1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine) 関連製品
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:832738-10-0)1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine

清らかである:99%
はかる:1g
価格 ($):500.0